1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a complex organic compound with the molecular formula C25H21F2N3O4S. It is known for its unique structure, which includes a difluoromethoxyphenyl group, a methoxyphenoxy group, and a triazole ring. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biological targets. In medicine, it is investigated for its potential therapeutic effects, particularly in the field of oncology. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves its interaction with specific molecular targets. The difluoromethoxyphenyl and methoxyphenoxy groups are believed to play a crucial role in its binding affinity and selectivity. The triazole ring is also important for its biological activity, as it can interact with various enzymes and receptors. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to modulate key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone stands out due to its unique combination of functional groups. Similar compounds include those with triazole rings and difluoromethoxyphenyl groups, such as 1-[[4-(difluoromethoxy)phenyl]methyl]piperidine and other triazole-based molecules.
Properties
Molecular Formula |
C25H21F2N3O4S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H21F2N3O4S/c1-32-19-11-13-20(14-12-19)33-15-23-28-29-25(30(23)18-5-3-2-4-6-18)35-16-22(31)17-7-9-21(10-8-17)34-24(26)27/h2-14,24H,15-16H2,1H3 |
InChI Key |
VYFBJGABAQTMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.